8-Amino-3-methylthioquinoline
Description
8-Amino-3-methylthioquinoline is a quinoline derivative featuring an amino group at the 8-position and a methylthio (-SCH₃) substituent at the 3-position. For instance, 8-aminoquinoline analogs are typically synthesized via reduction of nitro precursors (e.g., 8-nitroquinoline reduced with iron filings and acetic acid) followed by purification via vacuum distillation .
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
3-methylsulfanylquinolin-8-amine |
InChI |
InChI=1S/C10H10N2S/c1-13-8-5-7-3-2-4-9(11)10(7)12-6-8/h2-6H,11H2,1H3 |
InChI Key |
LEVQMEGDJHYGBK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=C2C(=C1)C=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
8-Aminoquinoline
- Synthesis: Prepared by reducing 8-nitroquinoline with iron and dilute acetic acid, followed by vacuum distillation (b.p. 174°C at 26 mm Hg) .
- Key Features: Lacks the 3-methylthio group, resulting in lower lipophilicity compared to 8-Amino-3-methylthioquinoline.
7-Aminoisoquinoline
- Synthesis: Not detailed in the evidence, but listed as a commercial product, suggesting alternative synthetic routes (e.g., cyclization or amination) .
8-β-Aminobutylamino-6-methoxyquinoline
- Synthesis: Derived from hydrolysis of intermediates involving γ-aminopropylamino substituents .
- Key Features: The methoxy (-OCH₃) group at the 6-position introduces electron-donating effects, contrasting with the electron-rich methylthio group in this compound.
Physicochemical and Functional Properties
*Predicted based on structural analogs.
- Lipophilicity: The 3-methylthio group in this compound likely increases membrane permeability compared to 8-aminoquinoline, enhancing bioavailability for biological targets.
- Electronic Effects : The methylthio group’s electron-donating nature may alter reactivity in metal coordination or electrophilic substitution reactions relative to methoxy or unsubstituted analogs.
Notes
Data Limitations: Direct experimental data for this compound are scarce; comparisons rely on structural analogs and inferred properties.
Research Gaps: Further studies are needed to elucidate the synthetic routes, stability, and specific biological activities of this compound.
Diverse Applications: Quinoline derivatives remain a focus in drug discovery due to their versatility, but substituent effects require systematic evaluation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
